molecular formula C6H9ClFN B1448802 3-Fluoro-3-(prop-2-yn-1-yl)azetidine hydrochloride CAS No. 2098113-14-3

3-Fluoro-3-(prop-2-yn-1-yl)azetidine hydrochloride

Cat. No. B1448802
CAS RN: 2098113-14-3
M. Wt: 149.59 g/mol
InChI Key: MUOSEQOFNQFYLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-3-(prop-2-yn-1-yl)azetidine hydrochloride is a chemical compound with the molecular formula C6H9ClFN and a molecular weight of 149.59 g/mol. It is a derivative of azetidine, a heterocyclic organic compound consisting of a four-membered ring with three carbon atoms and one nitrogen atom .


Molecular Structure Analysis

The InChI code for 3-(prop-2-yn-1-yl)azetidine hydrochloride is 1S/C6H9N.ClH/c1-2-3-6-4-7-5-6;/h1,6-7H,3-5H2;1H . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Synthesis and Spectral Characterization

3-Fluoro-3-(prop-2-yn-1-yl)azetidine hydrochloride has been utilized in the synthesis of fluorescent probes, such as the 1,2,3-triazole derivative of 3′-deoxy-3-azidothymidine. This compound demonstrates the application of click chemistry for the creation of novel fluorescent fragments, highlighting its role in the development of chemical probes for biological studies (Szafrański, Kasza, Kępczyński, & Cegła, 2015).

Antimicrobial Activity

Azetidine derivatives, including those related to the chemical structure , have been synthesized and tested for their antimicrobial properties. Some derivatives have shown mild to moderate activity against various pathogens, indicating potential applications in developing new antibiotics (Rani & Reddy, 2018).

Role in Medicinal Chemistry

The chemical has contributed to medicinal chemistry, particularly in synthesizing neurokinin-1 receptor antagonists, demonstrating its versatility in creating compounds with potential therapeutic applications. These antagonists have shown efficacy in pre-clinical tests relevant to clinical efficacy in conditions such as emesis and depression (Harrison et al., 2001).

Fluorine-Containing Compounds Synthesis

Fluorine substitution, as seen in compounds like 3-fluoro-3-(prop-2-yn-1-yl)azetidine, plays a significant role in synthesizing nitrogen heterocycles like azetidines and pyrrolidines. These heterocycles are crucial as building blocks for complex structures and active parts of compounds aimed at medicinal chemistry, demonstrating the impact of fluorine chemistry on drug development (Meyer, 2016).

Exploration in Dipeptidyl Peptidase IV Inhibitors

Azetidine-based compounds, including those structurally related to this compound, have been explored as dipeptidyl peptidase IV (DPP IV) inhibitors. These studies contribute to understanding the structure-activity relationships, offering insights into designing potent inhibitors for therapeutic use (Ferraris et al., 2007).

PET Tracer Development

The compound's derivatives have been investigated for their potential as positron emission tomography (PET) tracers, particularly for targeting nicotinic acetylcholine receptors. This research indicates the compound's utility in developing diagnostic tools for neurological conditions (Ding et al., 2000).

properties

IUPAC Name

3-fluoro-3-prop-2-ynylazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8FN.ClH/c1-2-3-6(7)4-8-5-6;/h1,8H,3-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUOSEQOFNQFYLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1(CNC1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-3-(prop-2-yn-1-yl)azetidine hydrochloride
Reactant of Route 2
3-Fluoro-3-(prop-2-yn-1-yl)azetidine hydrochloride
Reactant of Route 3
3-Fluoro-3-(prop-2-yn-1-yl)azetidine hydrochloride
Reactant of Route 4
3-Fluoro-3-(prop-2-yn-1-yl)azetidine hydrochloride
Reactant of Route 5
3-Fluoro-3-(prop-2-yn-1-yl)azetidine hydrochloride
Reactant of Route 6
3-Fluoro-3-(prop-2-yn-1-yl)azetidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.